3-Methylcyclobutane-1-carbonitrile
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Overview
Description
3-Methylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H9N It is a cycloalkane derivative featuring a nitrile group (-CN) attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the cycloaddition reaction of allene with acrylonitrile, forming 3-methylenecyclobutane-1-carbonitrile, which can then be converted to this compound through hydrohalogenation and subsequent dehydrohalogenation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the bromination of 3-methylenecyclobutane-1-carbonitrile followed by dehydrobromination using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Methylcyclobutane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylcyclobutane-1-carbonitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, leading to the formation of different functional groups that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
3-Methylcyclobutane-1-carbonitrile is unique due to the presence of both a cyclobutane ring and a nitrile group.
Properties
IUPAC Name |
3-methylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-2-6(3-5)4-7/h5-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGAUXUDCXVZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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